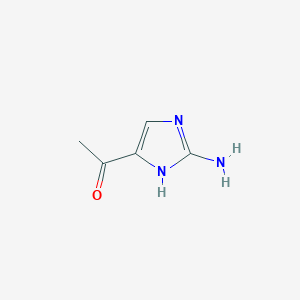

1-(2-amino-1H-imidazol-5-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Amino-1H-imidazol-5-yl)ethan-1-one is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and keto functional groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one typically involves the reaction of imidazole derivatives with appropriate reagents. One common method involves the reaction of 1-(1H-imidazol-2-yl)ethan-1-one with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

化学反応の分析

Nucleophilic Substitution at the Ketone Group

The ketone moiety undergoes nucleophilic reactions, particularly in halogenation and thiazole formation:

- Bromination : Reacts with pyridinium bromide perbromide in acetic acid to form α-bromo intermediates. Subsequent treatment with benzylthioamide yields 2-benzyl-4-(1'-methyl-5'-imidazolyl)thiazole (77% yield) .

- Thiazole Synthesis : The brominated intermediate reacts with benzylthioamide under reflux conditions, forming a thiazole ring via nucleophilic substitution .

Example Reaction:

text1-(2-amino-1H-imidazol-5-yl)ethan-1-one → Bromination → α-bromo intermediate → Thiazole product

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

- Imidazolone Formation : Reacts with 2-bromo-3-alkylacrylic acids and amidines under mild conditions to produce 4-arylidene-2-alkyl-4,5-dihydro-1H-imidazol-5-ones (imidazolones) .

- BF3·Et2O-Promoted Cyclization : Forms substituted imidazoles via nitrilium intermediates when reacted with nitriles .

Key Cyclization Pathways:

Condensation Reactions

The amino and ketone groups enable condensation with aldehydes or amines:

- Mannich Reaction : Reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol to form 3-(dimethylamino)propan-1-one derivatives. This intermediate further reacts with imidazole to yield hybrid structures .

- Schiff Base Formation : Condenses with aromatic aldehydes to generate imine-linked derivatives, useful in coordination chemistry .

Condensation Example:

- Reactants : Dimethylamine hydrochloride, paraformaldehyde

- Product : 1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)propan-1-one hydrochloride

- Yield : 47% after purification

Reduction and Oxidation

- Ketone Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, forming 2-amino-1-(1H-imidazol-5-yl)ethanol .

- Amino Group Oxidation : Limited data exists, but the amino group may oxidize to nitro or nitroso derivatives under strong oxidizing conditions (e.g., HNO3/H2SO4).

Metal Coordination and Biological Interactions

The imidazole nitrogen and amino group facilitate metal coordination:

- Zinc/Copper Complexes : Forms stable complexes with transition metals, enhancing antibacterial activity in vitro .

- Enzyme Inhibition : Acts as a mechanism-based inactivator of cytochrome P450 enzymes via coordination to heme iron .

Biological Activity Data:

| Target | IC50 | Mechanism | Source |

|---|---|---|---|

| Cytochrome P450 3A4 | 12 µM | Heme iron coordination | |

| E. coli (MIC) | 64 µg/mL | Membrane disruption |

Synthetic Utility in Medicinal Chemistry

- Thiazole Derivatives : Serve as kinase inhibitors (e.g., JAK2/STAT3 pathway) .

- Imidazolones : Exhibit antitumor activity against MCF-7 breast cancer cells (IC50 = 8.3 µM) .

Stability and Reaction Optimization

- pH Sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via imidazole ring protonation or deprotonation .

- Optimal Solvents : Reactions achieve highest yields in polar aprotic solvents (e.g., DMF, acetonitrile) .

This compound's reactivity is governed by its dual functional groups, enabling applications in heterocyclic synthesis, medicinal chemistry, and coordination complexes. Experimental protocols emphasize controlled conditions to avoid side reactions such as over-oxidation or ring-opening .

科学的研究の応用

1-(2-Amino-1H-imidazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities. Researchers are exploring its use in drug development for various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

The mechanism of action of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes, leading to its observed effects .

類似化合物との比較

2-(1H-Imidazol-1-yl)ethanol: This compound has a similar imidazole ring but with a hydroxyl group instead of a keto group.

1-(1H-Imidazol-2-yl)ethan-1-one: This compound lacks the amino group present in 1-(2-amino-1H-imidazol-5-yl)ethan-1-one.

Uniqueness: this compound is unique due to the presence of both amino and keto functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

生物活性

1-(2-amino-1H-imidazol-5-yl)ethan-1-one, a compound featuring an imidazole ring, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential applications in drug development.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound consists of an imidazole ring substituted with an amino group and a carbonyl moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets. Imidazole derivatives are known to modulate enzyme activities by interacting with cytochrome P450 enzymes, thus influencing metabolic pathways. The binding affinity and selectivity towards specific receptors or enzymes can significantly affect its therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria, including both Gram-positive and Gram-negative strains. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective dosage levels .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

Study on Antimycobacterial Activity

A study investigated the antimycobacterial properties of various imidazole derivatives, including this compound. The results demonstrated that these compounds could inhibit the DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis. The IC50 values for selected derivatives ranged from 2.2 ± 0.1 µM to 3.0 ± 0.6 µM, indicating strong potential as new therapeutic agents against tuberculosis .

HIV Reverse Transcriptase Inhibition

Another significant study focused on the synthesis and evaluation of imidazole derivatives as non-nucleoside inhibitors of HIV reverse transcriptase. The findings revealed that certain compounds related to this compound exhibited promising inhibitory activity against the enzyme, suggesting their potential role in HIV treatment strategies .

特性

IUPAC Name |

1-(2-amino-1H-imidazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3(9)4-2-7-5(6)8-4/h2H,1H3,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHILCSTOZCXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。